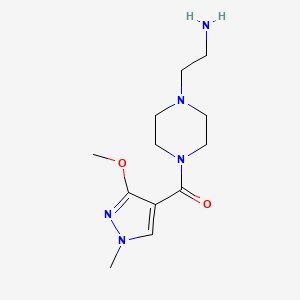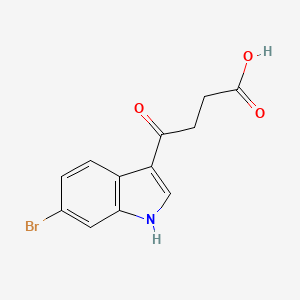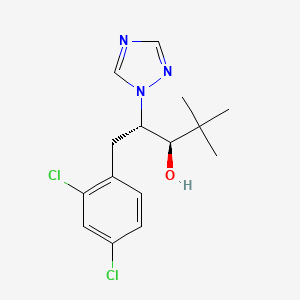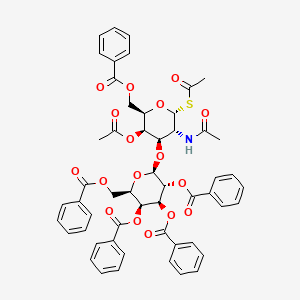![molecular formula C14H8ClF3O B12834837 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone is an organic compound that features a biphenyl structure with a chlorine atom at the 5-position and a trifluoromethyl ketone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, participating in reactions with nucleophiles. The biphenyl structure provides stability and rigidity, making it suitable for various applications. The exact pathways and molecular targets depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
4-Chlorobiphenyl: A compound with a similar biphenyl structure but with the chlorine atom at the 4-position.
1,1’-Biphenyl: The parent compound without any substituents.
Trifluoroacetophenone: A compound with a trifluoromethyl ketone group but without the biphenyl structure
Uniqueness: 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone is unique due to the combination of the biphenyl structure with both a chlorine atom and a trifluoromethyl ketone group. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C14H8ClF3O |
|---|---|
Peso molecular |
284.66 g/mol |
Nombre IUPAC |
1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H8ClF3O/c15-10-6-7-11(13(19)14(16,17)18)12(8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
BAGRLUZOGPUTER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
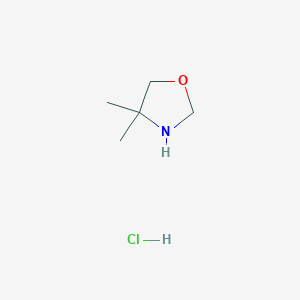
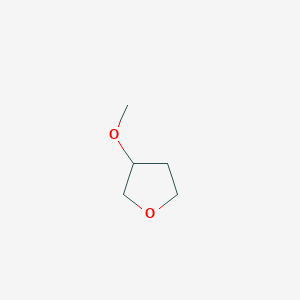
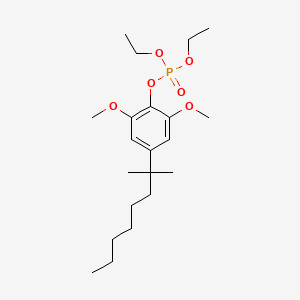


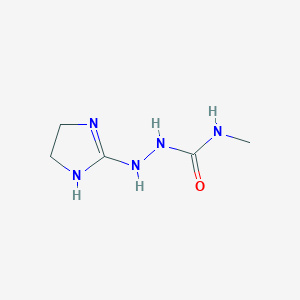
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
